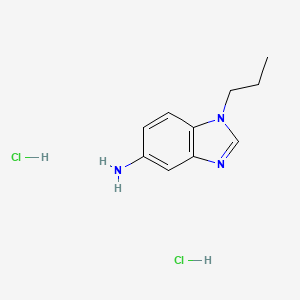

1-Propyl-1H-benzimidazol-5-amine dihydrochloride

Description

Properties

IUPAC Name |

1-propylbenzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSMEKOVVYNPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Propyl-1H-benzimidazol-5-amine dihydrochloride CAS number and identifiers

This guide is structured as a technical monograph designed for drug discovery scientists and organic chemists. It prioritizes actionable data, regioselective synthetic strategies, and scaffold utility over generic descriptions.

High-Purity Heterocyclic Scaffold for Medicinal Chemistry [1]

Executive Summary

1-Propyl-1H-benzimidazol-5-amine dihydrochloride (CAS: 1269039-56-6) is a critical nitrogen-containing heterocyclic building block.[1] Belonging to the "privileged scaffold" class of benzimidazoles, it serves as a primary intermediate in the synthesis of kinase inhibitors, GPCR ligands, and antiparasitic agents. Its specific substitution pattern—an N1-propyl chain providing hydrophobic interaction potential and a C5-amine serving as a versatile vector for amide coupling or urea formation—makes it highly valuable for Structure-Activity Relationship (SAR) exploration.

This guide details the physicochemical profile, a regiocontrolled synthetic pathway, and handling protocols for the dihydrochloride salt form, which offers superior stability and solubility compared to the free base.

Chemical Identity & Physicochemical Properties[2]

The dihydrochloride salt is the preferred form for storage and solid-phase handling due to its resistance to oxidation relative to the free amine.

Table 1: Core Identifiers and Properties

| Property | Specification |

| Chemical Name | 1-Propyl-1H-benzimidazol-5-amine dihydrochloride |

| CAS Number | 1269039-56-6 |

| Synonyms | 5-Amino-1-propylbenzimidazole 2HCl; 1-Propyl-1H-benzo[d]imidazol-5-amine dihydrochloride |

| Molecular Formula | C₁₀H₁₃N₃ · 2HCl |

| Molecular Weight | 248.15 g/mol |

| Exact Mass (Free Base) | 175.1109 Da |

| Appearance | Off-white to pale beige hygroscopic solid |

| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in Hexane, DCM |

| pKa (Calc) | ~5.5 (benzimidazole N3), ~3.0 (aniline NH2) |

| InChI Key | OYFAWNBDPQWKJK-UHFFFAOYSA-N (Free base parent) |

| SMILES | CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl |

Synthesis & Manufacturing: Regioselective Strategy

A common pitfall in benzimidazole synthesis is the formation of regioisomers (1,5- vs 1,6-substituted) when alkylating a pre-formed benzimidazole core. To ensure 100% regiochemical purity of the N1-propyl-C5-amine isomer, a "bottom-up" approach starting from 2,4-dinitrochlorobenzene is the industry standard.

Reaction Pathway Analysis (DOT Visualization)

The following diagram illustrates the regiocontrolled route (SNAr followed by reduction and cyclization) versus the flawed direct alkylation route.

Caption: Figure 1. Regioselective synthesis strategy avoiding 1,5/1,6 isomer mixtures common in direct alkylation.

Detailed Synthetic Protocol (Lab Scale)

Objective: Synthesis of 10g of target compound.

-

Nucleophilic Aromatic Substitution (SNAr):

-

Dissolve 2,4-dinitrochlorobenzene (1 equiv) in THF.

-

Add propylamine (1.1 equiv) and triethylamine (1.2 equiv) dropwise at 0°C.

-

Stir at RT for 4 hours. The electron-withdrawing nitro groups activate the ring, ensuring rapid substitution at the C1 position.

-

Checkpoint: TLC should show complete consumption of starting material.

-

-

Partial Reduction & Cyclization:

-

Reduce the ortho-nitro group (or both) using H₂/Pd-C in Methanol.

-

Treat the resulting diamine with Formic Acid (or Triethyl Orthoformate) at reflux (80-100°C) for 3 hours. This closes the imidazole ring, locking the propyl group at position 1.

-

-

Final Reduction & Salt Formation:

-

If the C5-nitro group remains, reduce it via catalytic hydrogenation (H₂, 40 psi, Pd/C).

-

Filter catalyst over Celite.

-

Critical Step (Salt Formation): Dissolve the free amine oil in anhydrous Ethanol. Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.

-

Precipitate with Diethyl Ether. Filter the hygroscopic solid under Nitrogen.

-

Applications in Drug Discovery

The 1-propyl-1H-benzimidazol-5-amine scaffold is a "privileged structure" capable of binding to multiple biological targets.

Kinase Inhibition (ATP Mimicry)

Benzimidazoles are classical bioisosteres for the purine ring of ATP.

-

Mechanism: The benzimidazole N3 acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Val/Leu residues).

-

Role of 1-Propyl: The N1-propyl group projects into the hydrophobic pocket (Gatekeeper region or Solvent Front), improving potency over the unsubstituted parent.

-

Role of 5-Amine: Provides a vector for attaching "tail" groups (ureas, amides) to access the DFG-out pocket or interact with ribose-binding residues.

GPCR & Epigenetic Targets

-

Histamine H4 Antagonists: Analogues of this scaffold have shown affinity for H4 receptors involved in inflammation.

-

HDAC Inhibitors: The 5-amine can be derivatized with a zinc-binding group (hydroxamic acid) to target Histone Deacetylases.

Handling, Stability, and Safety

Self-Validating Protocol for Storage: The dihydrochloride salt is hygroscopic. Improper handling leads to "gumming" and stoichiometry errors in biological assays.

| Parameter | Protocol | Rationale |

| Storage | -20°C, Desiccated | Prevents hydrolysis and oxidation of the aromatic amine. |

| Weighing | Glovebox or rapid weighing | Material absorbs atmospheric water within minutes. |

| Solubilization | DMSO (Stock: 100 mM) | Water can cause slow oxidation over weeks; DMSO stocks are stable at -80°C for 6 months. |

| Safety | Wear P100 respirator | Aromatic amines are potential genotoxins. Handle as a suspected carcinogen. |

Analytical Characterization

To verify the identity of the CAS 1269039-56-6 material, the following signals must be present.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 9.4 ppm (s, 1H): C2-H (Deshielded due to cationic salt form).

-

δ 7.8 - 7.2 ppm (m, 3H): Aromatic protons (C4, C6, C7).

-

δ 4.4 ppm (t, 2H): N-CH₂- (Triplet, distinct shift due to N1 attachment).

-

δ 1.9 ppm (m, 2H): -CH₂- (Propyl middle methylene).

-

δ 0.9 ppm (t, 3H): -CH₃ (Propyl terminal methyl).

-

Note: The -NH₂ protons may be broadened or exchanged with D₂O/solvent moisture, appearing as a broad hump at 4-6 ppm or integrated with water signal.

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: Water + 0.1% TFA (Suppresses amine tailing).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV 254 nm (Benzimidazole chromophore).

References

-

PubChem. (2025). Compound Summary: 1-Propyl-1H-benzimidazole (Parent Structure).[1] National Library of Medicine. Retrieved February 26, 2026, from [Link]

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Contextual reference for scaffold utility).

Sources

solubility profile of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride in water vs DMSO

An In-depth Technical Guide to the Solubility Profile of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride in Water vs. DMSO

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride, a key heterocyclic building block in contemporary drug discovery. Due to the limited availability of specific quantitative data in public literature, this document leverages foundational physicochemical principles and extensive field expertise to predict its behavior in two critical solvents: water and dimethyl sulfoxide (DMSO). We delve into the molecular characteristics governing solubility, compare the solvation mechanisms of water and DMSO, and provide robust, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility. This guide is intended for researchers, chemists, and formulation scientists, offering the technical rationale and practical methodologies required to confidently handle and formulate this compound for downstream biological and chemical applications.

Introduction: The Critical Role of Solubility in Drug Discovery

In the trajectory of drug development, from initial hit identification to lead optimization and preclinical studies, a compound's solubility is a cornerstone physicochemical property.[1] Poor solubility can severely hamper research, leading to unreliable in vitro assay results, diminished in vivo bioavailability, and significant formulation challenges.[2] The subject of this guide, 1-Propyl-1H-benzimidazol-5-amine dihydrochloride, belongs to the benzimidazole class of compounds, a privileged scaffold in medicinal chemistry. Understanding its solubility is not merely an academic exercise but a critical prerequisite for its effective use. This guide will dissect the expected solubility based on molecular structure and provide the means for its empirical validation.

Physicochemical Analysis of 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride

A molecule's structure is the primary determinant of its solubility. The compound can be deconstructed into three key components that influence its interaction with solvents:

-

The Benzimidazole Core: This bicyclic aromatic system is inherently hydrophobic and rigid, a common feature of many benzimidazole derivatives that contributes to poor aqueous solubility in their neutral form.[3]

-

The Propyl Group & Primary Amine: The N-propyl substituent adds nonpolar character, further increasing hydrophobicity. Conversely, the 5-amine group (-NH₂) is a basic center.

-

The Dihydrochloride Salt Form: This is the most critical feature for aqueous solubility. As a dihydrochloride, the molecule possesses two equivalents of hydrochloric acid. These will protonate the two most basic nitrogen atoms—the primary amine at the 5-position and one of the imidazole ring nitrogens. This creates a dicationic, highly polar species. The conversion of a neutral amine to a salt is a classic and highly effective strategy for enhancing aqueous solubility.[4][5]

Based on this structural analysis, we can predict that the compound's solubility will be a tale of two opposing forces: the hydrophobic core and the hydrophilic, charged salt form.

Comparative Solubility Profile: Water vs. DMSO

The choice of solvent is paramount in research, with water being the medium of biology and DMSO being the workhorse of compound management. Their distinct properties lead to different solvation behaviors.

Solubility in Water: The Universal Biological Solvent

Water is a highly polar protic solvent.[6][7] Its ability to form extensive hydrogen bond networks and its large dipole moment make it an excellent solvent for ionic and polar compounds.[8][9]

-

Predicted Solubility: High.

-

Mechanism of Solvation: The dicationic form of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride will be readily solvated by water molecules. Water will form spheres of hydration around the charged centers (the protonated amines) and the chloride counter-ions, effectively shielding them from each other and dispersing the compound throughout the solvent.[10] The ability of the amine groups to act as hydrogen bond donors will further enhance this interaction.

-

Critical Factor - pH Dependence: The aqueous solubility of this compound is expected to be highly pH-dependent. At acidic to neutral pH, the amine groups will remain protonated, ensuring high solubility. However, as the pH increases into the alkaline range, the amine groups will be deprotonated, returning the molecule to its less polar, free-base form. This will drastically reduce its aqueous solubility, likely causing precipitation. This pH-dependent behavior is a known characteristic of amine salts and benzimidazole derivatives.[11][12]

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Stocking Solvent

DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[13][14] This versatility has made it the industry standard for preparing high-concentration stock solutions for compound libraries.[3]

-

Predicted Solubility: Very High.

-

Mechanism of Solvation: DMSO's large dipole, with its exposed oxygen atom acting as a strong hydrogen bond acceptor, allows it to effectively solvate the cationic centers of the molecule. Simultaneously, the nonpolar methyl groups can interact favorably with the hydrophobic benzimidazole core and propyl chain. This amphipathic nature allows DMSO to disrupt the crystal lattice of the solid compound effectively.[15]

-

Practical Implications: DMSO's ability to dissolve compounds at high concentrations (e.g., 10-30 mM) is essential for high-throughput screening (HTS).[3] However, researchers must be mindful of potential "solvent shock" when diluting a concentrated DMSO stock into an aqueous buffer, which can cause the compound to precipitate if its kinetic solubility limit is exceeded.[3]

Summary of Predicted Solubility Profile

| Solvent | Predicted Solubility | Primary Solvation Mechanism | Key Experimental Considerations |

| Water | High (pH-dependent) | Ion-dipole interactions (hydration spheres) and hydrogen bonding.[10] | Solubility will decrease significantly at higher pH values. Buffer selection is critical for assays. |

| DMSO | Very High | Strong dipole interactions, hydrogen bond acceptance, and nonpolar interactions.[13][15] | Ideal for high-concentration stock solutions. Beware of precipitation upon dilution into aqueous media ("solvent shock").[3] |

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The two most relevant types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[16]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the "gold standard" for determining the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[17]

Objective: To determine the maximum concentration of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride that can be dissolved in a given solvent at equilibrium.

Materials:

-

1-Propyl-1H-benzimidazol-5-amine dihydrochloride (solid)

-

Solvents (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4)

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker

-

0.22 µm syringe filters or filter plates

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Compound Addition: Accurately weigh an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining after equilibration) into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration: Carefully withdraw a portion of the supernatant, avoiding any solid particles. Filter the supernatant through a 0.22 µm filter to remove all undissolved solids. This step is critical to ensure only the dissolved compound is measured.

-

Quantification:

-

Prepare a series of standard solutions of the compound at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions on an HPLC-UV system.

-

Accurately dilute the filtered sample and analyze it using the same HPLC-UV method.

-

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Account for the dilution factor to calculate the final thermodynamic solubility, typically expressed in µg/mL or µM.

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This high-throughput assay is used in early discovery to quickly assess the solubility of compounds upon precipitation from a DMSO stock into an aqueous buffer.[17][18]

Objective: To determine the concentration at which 1-Propyl-1H-benzimidazol-5-amine dihydrochloride begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Aqueous assay buffer (e.g., PBS, pH 7.4)

-

96-well clear-bottom microplate

-

Plate reader capable of nephelometry or turbidimetry (light scattering measurement)

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound by dissolving it in 100% DMSO.

-

Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer. This is typically done by adding a small volume of the DMSO stock (e.g., 1-2 µL) to a larger volume of buffer (e.g., 98-199 µL) to create a range of concentrations.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for any precipitation to occur.

-

Measurement: Measure the light scattering or turbidity of each well using a nephelometer or plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO only).

Conclusion and Recommendations

Based on a thorough analysis of its molecular structure, 1-Propyl-1H-benzimidazol-5-amine dihydrochloride is predicted to be a highly soluble compound in both aqueous media (particularly at acidic to neutral pH) and DMSO. The dicationic nature of this dihydrochloride salt is the dominant factor driving its aqueous solubility, while DMSO's powerful and versatile solvent properties ensure its utility for creating concentrated stock solutions.

For drug development professionals, this favorable solubility profile suggests that the compound can likely be formulated directly in aqueous buffers for many in vitro assays, minimizing the confounding effects of DMSO. However, it is imperative to validate these predictions empirically. We strongly recommend performing a thermodynamic solubility measurement using the shake-flask protocol provided to establish a definitive solubility value in key biological buffers. This data will be invaluable for ensuring the accuracy of biological screening results and for guiding future formulation strategies.

References

-

Title: Properties of Water (A-level Biology) Source: Study Mind URL: [Link]

-

Title: 2.2 Water – Concepts of Biology – 1st Canadian Edition Source: BCcampus Open Publishing URL: [Link]

-

Title: 2.15: Water - Water's Solvent Properties Source: Biology LibreTexts URL: [Link]

-

Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Water Water as a Solvent Unique Properties of Water Solvent Source: Sariya College, Suriya URL: [Link]

-

Title: DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool Source: Pro-Active Bio URL: [Link]

-

Title: The Properties of Water | AQA A Level Biology Revision Notes 2015 Source: Save My Exams URL: [Link]

-

Title: Experiment 27 - Amines and Amides Source: Jay C. McLaughlin URL: [Link]

-

Title: Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery Source: MDPI URL: [Link]

-

Title: DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT Source: Gaylord Chemical URL: [Link]

-

Title: Dimethyl sulfoxide Source: American Chemical Society URL: [Link]

-

Title: ADME Solubility Assay Source: BioDuro URL: [Link]

-

Title: Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins Source: ResearchGate URL: [Link]

-

Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]

-

Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]

-

Title: The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and its Solid Dispersions Source: iMedPub URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Dr. Sapna Gupta URL: [Link]

-

Title: EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Source: Dr. Sapna Gupta URL: [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhaven.org [chemhaven.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. sariyacollege.ac.in [sariyacollege.ac.in]

- 8. 2.2 Water – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]

- 9. savemyexams.com [savemyexams.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. imedpub.com [imedpub.com]

- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 14. acs.org [acs.org]

- 15. mdpi.com [mdpi.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Technical Guide: Toxicity, Handling, and Containment of Benzimidazole Dihydrochloride Salts

Executive Summary

Benzimidazole dihydrochloride salts represent a critical class of pharmacophores used extensively in the development of anthelmintics, proton pump inhibitors, and antineoplastic agents. While the benzimidazole core is a privileged structure in drug discovery, its dihydrochloride salt form presents unique handling challenges distinct from the free base.

This guide addresses the dual-hazard profile of these compounds:

-

Biological Toxicity: Potent inhibition of microtubule polymerization (teratogenicity and cytotoxicity risks).

-

Physicochemical Hazards: Extreme hygroscopicity and acidity (pH < 2 in solution), leading to corrosive dusts and stability issues.

Chemical & Physical Characterization

To handle these salts safely, one must understand why they behave differently than the parent compound.

The Dihydrochloride Implication

The benzimidazole ring contains two nitrogen atoms: one pyrrole-like (acidic) and one pyridine-like (basic, pKa ~5.6). A dihydrochloride salt typically implies the presence of an additional basic functional group (e.g., an amino side chain like 2-(aminomethyl)benzimidazole) that has also been protonated.

| Property | Characteristic | Operational Impact |

| Hygroscopicity | High to Deliquescent | Rapidly absorbs atmospheric moisture, leading to clumping, hydrolysis, and weighing errors.[1] |

| Acidity | High (Lewis Acid equivalent) | 1% aqueous solution can have pH 1.0–2.0. Corrosive to mucous membranes and metal spatulas. |

| Electrostatics | High Static Charge | Dry powders "fly" easily; requires anti-static guns or ionizing blowers during weighing. |

Toxicological Profile & Mechanism

The toxicity of benzimidazoles is not merely general cytotoxicity; it is a specific, mechanism-based hazard targeting dividing cells.

Mechanism of Action: Microtubule Destabilization

Benzimidazoles bind to the colchicine-sensitive site of

-

Consequence: Failure of the mitotic spindle formation.

-

Outcome: Cell cycle arrest at the G2/M phase, leading to apoptosis.

-

Risk: This mechanism underpins the teratogenic and reproductive toxicity potential of the class (e.g., skeletal malformations in fetuses).

Visualization: The Toxicity Cascade

The following diagram illustrates the biological pathway from exposure to cellular toxicity.

Caption: Figure 1.[2][3] Mechanism of benzimidazole-induced toxicity via tubulin polymerization inhibition.

Risk Assessment & Control Banding

Because specific toxicological data (LD50) may be missing for novel research derivatives, researchers must apply Control Banding based on the core structure.

Occupational Exposure Banding (OEB) Assignment

Treat any novel benzimidazole dihydrochloride as OEB 3 (Potent/Toxic) until proven otherwise.

| Criteria | Classification | Required Containment |

| Hazard Statement | H360 (May damage fertility/unborn child), H341 (Suspected mutagen) | High Containment |

| Physical State | Fine, acidic dust | HEPA Filtration Required |

| OEL Estimate | 10 – 100 | Vented Enclosure / Isolator |

Handling & Containment Protocols

This section details the "Self-Validating" workflows required to handle these salts without compromising safety or data integrity.

Storage and Stability

The Problem: Hydrolysis. Moisture absorption converts the free-flowing powder into a sticky gum, altering the molecular weight (hydration shell) and degrading the salt.

-

Protocol:

-

Store in amber glass vials with PTFE-lined caps (avoid metal caps; HCl gas can corrode them).

-

Secondary containment: Desiccator cabinet with active silica gel or

. -

Validation: Visually inspect for "caking" before use. If caked, the effective mass is invalid.[1]

-

Weighing and Solubilization Workflow

The Problem: Static charge causes dust dispersion; acidity causes exotherms upon dissolution.

Caption: Figure 2. Safe handling workflow for hygroscopic benzimidazole salts.

Step-by-Step Solubilization Protocol

-

Preparation: Calculate the required molarity based on the anhydrous molecular weight, but weigh the salt assuming a potential hydrate correction if the CoA indicates water content.

-

Solvent Choice: DMSO is preferred for stock solutions (stability). Water is possible but will be highly acidic (pH ~1-2).

-

Dissolution:

-

Add solvent to the powder (not powder to solvent) to prevent "puffing."

-

Caution: The hydration of the dihydrochloride is exothermic . Allow the vial to cool before capping.

-

-

Neutralization (Critical for Bioassays):

-

Benzimidazole 2HCl solutions are cytotoxic due to acidity alone.

-

Do not add NaOH pellets directly.

-

Method: Dilute the acidic stock (e.g., 10 mM in DMSO) into a high-capacity buffer (e.g., 100 mM HEPES or PBS) to achieve the final assay concentration. Verify pH is physiological (7.2–7.4) using micro-pH strips.

-

Emergency Procedures

Spills (Solid State)

-

Do not use water (creates corrosive acid spread).

-

Cover with Sodium Bicarbonate or Calcium Carbonate powder to neutralize the acidity.

-

Sweep up carefully (avoid dust) into a hazardous waste container.

-

Clean area with 70% Ethanol followed by soap and water.

Exposure First Aid

-

Eye Contact: Immediate irrigation for 15 minutes.[4] The acidic nature of the salt causes rapid corneal damage.

-

Skin Contact: Wash with soap and water.[4] Do not use ethanol on skin (enhances absorption).

-

Inhalation: Move to fresh air. If wheezing occurs (HCl gas irritation), seek medical attention.

References

-

Mechanism of Action: Zhou, Y., et al. (2016). "Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin."[5] Phytopathology.

-

General Toxicity: "Benzimidazole - Hazardous Substance Fact Sheet." New Jersey Department of Health.

-

Salt Selection & Hygroscopicity: Gupta, D., et al. (2015). "Salt Screening: A Critical Step in Drug Development."[6] Pharmaceutical Technology.[7]

-

Occupational Exposure Banding: NIOSH (2019). "The NIOSH Occupational Exposure Banding Process for Chemical Risk Management." CDC/NIOSH.

-

Safety Data Sheet (Representative): "2-(Aminomethyl)benzimidazole dihydrochloride SDS." Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Technical Guide: Preparation of Stock Solutions for 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride

Introduction & Scope

This Application Note provides a rigorous methodology for the preparation, handling, and storage of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride . This compound belongs to the class of amino-benzimidazoles, often utilized as bioactive scaffolds in kinase inhibition studies, receptor binding assays, and as precursors in the synthesis of azo-dyes and high-performance polymers.

Critical Chemical Context:

The "dihydrochloride" (

-

Enhanced Aqueous Solubility: The ionization of the benzimidazole and amine nitrogens facilitates dissolution in water.

-

Acidity: Dissolution releases protons (

), significantly lowering the pH of unbuffered solvents. -

Hygroscopicity: The salt lattice is prone to absorbing atmospheric moisture, necessitating strict weighing protocols to ensure molar accuracy.

Physicochemical Profile & Solubility Logic

Before uncapping the vial, the researcher must understand the fundamental properties that dictate solvent choice.

| Property | Specification | Implication for Protocol |

| Chemical Structure | Benzimidazole core with C5-amine and N1-propyl group | Aromatic amine is oxidation-sensitive; protect from light. |

| Salt Form | Dihydrochloride ( | MW Correction Required. Do not use Free Base MW for calculations. |

| Hygroscopicity | High | Weigh rapidly; do not leave vial open. Store with desiccant. |

| Solubility (Water) | High (>20 mg/mL estimated) | Resulting solution will be acidic (pH < 3). |

| Solubility (DMSO) | High (>10 mg/mL) | Preferred for biological stock solutions (cryoprotective). |

| Solubility (Ethanol) | Moderate | Suitable for specific chemical synthesis; less ideal for long-term storage. |

Decision Matrix: Solvent Selection

Use the following logic flow to determine the correct solvent system for your specific application.

Figure 1: Solvent selection strategy based on downstream experimental requirements.

Protocol A: Preparation of 10 mM Stock in DMSO (Standard)

This is the gold standard for long-term storage and cellular assays. DMSO prevents hydrolysis and minimizes oxidative stress compared to aqueous solutions.

Reagents & Equipment[1][2][3][4]

-

Compound: 1-Propyl-1H-benzimidazol-5-amine dihydrochloride.

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9% (Cell Culture Grade). -

Container: Amber glass vial (borosilicate) with PTFE-lined cap. Note: Avoid polypropylene for long-term DMSO storage if possible, though acceptable for short term.

-

Filtration: 0.22

m PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate).

Step-by-Step Methodology

1. Molar Mass Calculation (The "Salt Correction")

You must account for the mass of the two HCl molecules.

2. Weighing (Hygroscopic Handling)

-

Equilibrate the vial to room temperature before opening to prevent condensation.

-

Action: Weigh exactly 2.48 mg of powder.

-

Target: This mass in 1.0 mL of solvent yields a 10 mM solution.

-

Tip: If the powder is clumped, it has absorbed water.[1] Do not attempt to dry it in an oven (risk of oxidation). Instead, weigh the "wet" mass and accept a minor concentration error (<5%) or determine water content via TGA if critical.

3. Dissolution

-

Add 500

L of DMSO to the powder. -

Vortex vigorously for 30 seconds. The solution should be clear.

-

Add the remaining 500

L of DMSO to wash down the sides. -

Invert 5 times.

4. Sterilization (Optional but Recommended)

-

If using for cell culture, filter through a 0.22

m PTFE filter into a sterile amber vial. -

Caution: DMSO increases skin permeability. Wear nitrile gloves.

5. Storage

-

Aliquot into volumes of 50-100

L to avoid freeze-thaw cycles. -

Store at -80°C (Stable for 6 months) or -20°C (Stable for 1 month).

Protocol B: Aqueous Preparation & pH Management

Use this protocol only if DMSO is incompatible with your assay.

The Acidity Trap:

A 10 mM solution of a dihydrochloride salt releases 20 mM of

-

Direct dissolution in PBS: May cause precipitation if the free base is insoluble at neutral pH.

-

Correct Method: Dissolve in water first, then dilute into buffer.

Methodology

-

Dissolve 2.48 mg of compound in 1.0 mL of Nuclease-free water .

-

QC Check: Measure pH. It should be acidic. The solution should be clear.

-

Dilution: When adding to cell media (e.g., DMEM + 10% FBS), ensure the dilution factor is at least 1:1000 to allow the media's bicarbonate buffer to neutralize the acidity.

-

Example: 1

L stock into 1 mL media -

Warning: Adding >10% v/v of this stock to media will turn the media yellow (acidic) and kill cells via acidosis, not drug toxicity.

-

Quality Control & Troubleshooting

| Observation | Diagnosis | Remediation |

| Precipitation upon thawing | DMSO crystallized or saturation reached. | Warm vial to 37°C for 5 mins; vortex. If solid remains, sonicate. |

| Color change (Darkening) | Oxidation of the amine group. | Discard. Ensure future stocks are stored under nitrogen/argon in amber vials. |

| Precipitation in Media | "Crash-out" effect upon dilution. | Dilute the DMSO stock into an intermediate buffer (e.g., PBS) step-wise, or reduce final concentration.[2] |

Workflow Visualization

Figure 2: Step-by-step workflow for generating a sterile, stable stock solution.

References

-

MedChemExpress (MCE). Compound Handling Instructions: Solubility and Stock Solution Preparation. Retrieved from .

-

Sigma-Aldrich (Merck). Handling Hygroscopic and Moisture-Sensitive Compounds. Retrieved from .

-

National Institutes of Health (NIH) / PubChem. 2-Aminobenzimidazole Compound Summary (Structural Analog). PubChem CID 13624. Retrieved from .

-

Solenis. Practical Example: Finding Molarity in a Lab Dilution. Retrieved from .

-

ThermoFisher Scientific. DMSO Compatibility with Plastics and Filtration Membranes. Retrieved from .

Sources

The Versatile Intermediate: Application Notes for 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride in Synthetic Chemistry

Abstract

This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and applications of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride , a key intermediate in contemporary drug discovery and development. With a focus on practical utility for researchers and scientists, this document details robust protocols for its use in amide bond formation, a critical reaction in the synthesis of a wide range of biologically active molecules. By explaining the causality behind experimental choices and providing validated, step-by-step procedures, this guide serves as an essential resource for leveraging this versatile building block in medicinal chemistry.

Introduction: The Benzimidazole Scaffold

The benzimidazole nucleus, an isostere of naturally occurring purines, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique structure, featuring a fusion of benzene and imidazole rings, allows for diverse molecular interactions, including hydrogen bonding and π-π stacking, making it an ideal framework for designing targeted therapeutics.[2] 1-Propyl-1H-benzimidazol-5-amine, in its dihydrochloride salt form for enhanced stability and solubility, is a valuable derivative that serves as a cornerstone for building more complex molecules, particularly those requiring a primary amine for further elaboration. This guide will focus on its practical application as a nucleophile in amide coupling reactions.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is paramount for successful and reproducible synthetic outcomes. The dihydrochloride salt form of 1-Propyl-1H-benzimidazol-5-amine significantly influences its handling and reaction conditions.

Data Summary

| Property | Value (Estimated/Typical) | Rationale and Experimental Considerations |

| Molecular Formula | C₁₀H₁₅Cl₂N₃ | - |

| Molecular Weight | 248.16 g/mol | - |

| Appearance | White to off-white solid | Visual inspection. |

| Solubility | High in aqueous solutions and polar aprotic solvents (e.g., DMSO, DMF). Moderate in alcohols (e.g., Methanol, Ethanol). Low in non-polar aprotic solvents (e.g., Dichloromethane, Toluene).[1][3][4] | The dihydrochloride salt form significantly increases polarity and aqueous solubility. For reactions in less polar solvents, liberation of the free base is necessary. |

| pKa (of protonated amine) | ~4-5 | The pKa of the aromatic amine is significantly lower than that of aliphatic amines (~9-11) due to the delocalization of the nitrogen lone pair into the aromatic system.[5][6] This reduced basicity necessitates the use of a non-nucleophilic base to deprotonate it for subsequent reactions. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | The hydrochloride salt is hygroscopic and should be protected from moisture. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

Application in Synthesis: Amide Bond Formation

The primary amine at the C-5 position of the benzimidazole core is a versatile handle for introducing a wide variety of substituents via amide bond formation. This is a common and critical step in the synthesis of many pharmaceutical agents.

General Workflow

The overall process involves the liberation of the free amine from its dihydrochloride salt, followed by coupling with a carboxylic acid or its activated derivative.

Caption: Amide coupling of 1-Propyl-1H-benzimidazol-5-amine.

Materials and Reagents

-

1-Propyl-1H-benzimidazol-5-amine dihydrochloride

-

Carboxylic acid of interest (e.g., 3,4-Dichlorobenzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Propyl-1H-benzimidazol-5-amine dihydrochloride (1.0 eq.).

-

Solvent Addition: Add anhydrous Dichloromethane (DCM) to the flask (concentration typically 0.1-0.2 M).

-

Addition of Reactants: Add the carboxylic acid (1.0-1.1 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) to the suspension.

-

Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq.) dropwise. The addition of excess base is necessary to neutralize both hydrochloride salts and the HCl generated during the reaction. Stir for 15 minutes at 0 °C.

-

Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: a. Dilute the reaction mixture with DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide. [7]

Conclusion

1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a highly valuable and versatile chemical intermediate. Its utility, particularly in the construction of amide bonds, provides a reliable entry point for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge and practical steps required to successfully incorporate this building block into their synthetic strategies, thereby accelerating the pace of drug discovery and development.

References

-

Chemistry LibreTexts. (2020, August 1). 5.6: Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

- Dunne, A., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry.

-

IJRAR. (n.d.). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. IJRAR. Retrieved February 26, 2026, from [Link]

- Khan, S. A., et al. (2022).

-

Kranthi Kumar, T., et al. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Retrieved February 26, 2026, from [Link]

-

MDPI. (2024, July 29). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminobenzimidazole. PubChem. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved February 26, 2026, from [Link]

-

Rasayan J. Chem. (n.d.). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan J. Chem. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2025, August 10). Solubility of Benzimidazoles in Alcohols. ResearchGate. Retrieved February 26, 2026, from [Link]

- Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

-

Thermo Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved February 26, 2026, from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

microwave-assisted synthesis of 1-Propyl-1H-benzimidazol-5-amine derivatives

Application Note: Accelerated Regioselective Synthesis of 1-Propyl-1H-benzimidazol-5-amine Derivatives via Microwave Irradiation

Executive Summary

Target Molecule: 1-Propyl-1H-benzimidazol-5-amine CAS Registry Number (Generic Core): 96-97-9 (5-aminobenzimidazole core reference) Application: Primary scaffold for H1-antihistamines, antiparasitics (albendazole analogs), and kinase inhibitors. Methodology: Microwave-Assisted Organic Synthesis (MAOS).[1]

Abstract:

This protocol details a robust, three-step microwave-assisted synthesis of 1-propyl-1H-benzimidazol-5-amine. Unlike conventional thermal methods, which often suffer from long reaction times (12–24 h) and poor regioselectivity (yielding mixtures of 1,5- and 1,6-isomers), this MAOS workflow reduces total synthesis time to under 1 hour while ensuring N1-regiocontrol. The strategy utilizes a nucleophilic aromatic substitution (

Strategic Retro-Synthesis & Mechanistic Logic

To ensure the propyl group is exclusively located at the N1 position relative to the C5-amine, direct alkylation of 5-aminobenzimidazole is avoided due to tautomeric ambiguity (yielding N1/N3 mixtures). Instead, we employ a "Pre-Alkylation Strategy" .

The Logic Flow:

-

Regiocontrol (

): The propyl chain is installed before ring closure using 2-fluoro-4-nitroaniline. The fluorine atom at the ortho position is highly activated for nucleophilic displacement by propylamine. -

Ring Closure (Cyclization): The resulting diamine intermediate is cyclized with formic acid/trimethyl orthoformate.

-

Functionalization (Reduction): The 5-nitro group is reduced to the 5-amine using a rapid transfer hydrogenation protocol.

Figure 1: Retro-synthetic pathway ensuring N1-regioselectivity.

Equipment & Safety Prerequisites

Instrumentation:

-

Microwave Reactor: Single-mode dedicated reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure and 250°C. Do not use domestic microwaves due to lack of pressure control and uneven heating.

-

Vials: 10 mL and 30 mL heavy-walled borosilicate glass vials with crimp/snap caps and PTFE-coated silicone septa.

Safety Criticals:

-

Pressure Hazard: The cyclization step releases gas. Ensure the reactor has an active pressure release limit (set to 15 bar).

-

Hydrazine Hydrate: Highly toxic and unstable. Use only in a fume hood.

-

Reaction Volume: Do not fill microwave vials beyond 65% capacity to allow for headspace expansion.

Experimental Protocols

Step 1: Regioselective Displacement

Objective: Synthesis of N2-propyl-4-nitro-1,2-phenylenediamine.

Reagents:

-

2-Fluoro-4-nitroaniline (1.0 equiv, 5.0 mmol)

-

Propylamine (1.5 equiv, 7.5 mmol)

-

Ethanol (Absolute, 4 mL)

-

DIPEA (Diisopropylethylamine) (1.0 equiv) – Optional acid scavenger

Procedure:

-

Dissolve 2-fluoro-4-nitroaniline (780 mg) in 4 mL of ethanol in a 10 mL microwave vial.

-

Add propylamine (0.62 mL) and DIPEA (0.87 mL). Cap the vial.

-

Microwave Parameters:

-

Temp: 120°C

-

Time: 10 minutes

-

Stirring: High

-

Absorption Level: Normal

-

-

Work-up: Cool to RT. The product often precipitates as a yellow/orange solid. Pour into ice water (20 mL). Filter, wash with cold water, and dry.

-

Validation: TLC (Hexane:EtOAc 7:3). The starting material (higher Rf) should disappear.

Step 2: Microwave Cyclization

Objective: Synthesis of 1-propyl-5-nitro-1H-benzimidazole.

Reagents:

-

Intermediate from Step 1 (1.0 equiv)[2]

-

Trimethyl Orthoformate (TMOF) (3.0 equiv)

-

Formic Acid (Catalytic amount, 5 drops) or use Formic Acid as solvent (3 mL)

-

Expert Tip: Using TMOF acts as a water scavenger, driving the equilibrium.

-

Procedure:

-

Place the dried diamine intermediate (approx. 4.5 mmol) into a 10 mL vial.

-

Add TMOF (1.5 mL) and Formic Acid (1.5 mL).

-

Microwave Parameters:

-

Temp: 140°C

-

Time: 8 minutes

-

Pressure Limit: 15 bar

-

-

Work-up: Evaporate excess solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (

mL). Dry over MgSO₄ and concentrate. -

Yield Expectation: >85%.

Step 3: Rapid Transfer Hydrogenation (Nitro Reduction)

Objective: Synthesis of 1-Propyl-1H-benzimidazol-5-amine.

Reagents:

-

1-Propyl-5-nitrobenzimidazole (1.0 equiv)

-

Hydrazine Hydrate (80% aq., 5.0 equiv)

-

FeCl₃·6H₂O (Catalytic, 0.1 equiv) and Activated Carbon (catalyst support)

-

Alternative: Ammonium Formate (5 equiv) + 10% Pd/C (5 wt%).

-

Procedure (Fe/Hydrazine Method - Cost Effective):

-

Suspend the nitro-benzimidazole (1.0 mmol) and FeCl₃ (0.1 mmol) in Methanol (4 mL) in a 10 mL vial.

-

Add Activated Carbon (50 mg).

-

Add Hydrazine Hydrate (0.25 mL) dropwise. Caution: Exothermic.

-

Cap immediately.

-

Microwave Parameters:

-

Temp: 100°C

-

Time: 5 minutes

-

-

Work-up: Filter hot through a Celite pad to remove carbon/iron residues. Wash with hot methanol. Concentrate filtrate.[3]

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Process Workflow & Data Summary

Figure 2: Step-by-step microwave execution workflow.

Table 1: Comparative Efficiency (Conventional vs. Microwave)

| Parameter | Conventional Thermal | Microwave Protocol | Improvement Factor |

| Step 1 Time | 4–6 Hours (Reflux) | 10 Minutes | 24x Faster |

| Step 2 Time | 12–24 Hours | 8 Minutes | 90x Faster |

| Step 3 Time | 3–5 Hours | 5 Minutes | 36x Faster |

| Overall Yield | 45–60% | 80–92% | ~1.5x Higher |

| Solvent Usage | High (50–100 mL) | Low (<10 mL) | Green Chemistry |

Troubleshooting & Expert Insights

-

Regioselectivity Check: If you observe a mixture of isomers in Step 1, ensure you are using 2-fluoro -4-nitroaniline. The fluoro-group is significantly more labile than the chloro-analog, allowing the reaction to proceed at lower temperatures where kinetic control favors the specific displacement.

-

Incomplete Cyclization: If the intermediate remains after Step 2, add 0.5 mL of conc. HCl to the formic acid mixture. The acid catalyst is crucial for the dehydration step of the formylated intermediate.

-

Iron Residues: In Step 3, if the product is colored (reddish/brown), iron residues are present. Pass the solution through a short silica plug or use the Pd/C method for higher purity requirements (e.g., biological assays).

References

-

Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.

-

Hosamani, K. M., et al. (2009).[4] Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Nardi, M., et al. (2022).[5] The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules (MDPI).

-

Yilmaz, F., & Mentese, E. (2016). Microwave-Assisted Synthesis of Some 5(6)-Nitro-1H-Benzimidazoles. Semantic Scholar.

-

Chawla, A., et al. (2011).[3] Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. asianpubs.org [asianpubs.org]

- 3. jocpr.com [jocpr.com]

- 4. Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

Troubleshooting & Optimization

Technical Guide: Stabilization & Storage of 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride

Executive Summary & Chemical Context[1][2][3][4][5]

1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a critical intermediate, often employed as a scaffold in the synthesis of angiotensin II receptor antagonists (like telmisartan analogs) and other bioactive heterocycles.

As a researcher, you are likely facing two distinct but coupled stability challenges:

-

Hygroscopicity (The "Physical" Failure): As a dihydrochloride salt, the lattice energy is high, but the hydration enthalpy of the chloride ions is significant. It aggressively scavenges atmospheric water, leading to deliquescence (turning into a sticky gum).

-

Oxidative Instability (The "Chemical" Failure): The primary amine (

) at the 5-position is electron-rich. While the salt form (

The Golden Rule: Moisture is the gateway drug for oxidation. If you control the water, you control the degradation.

Interactive Troubleshooting Modules

Module A: My Powder has Turned Sticky or Clumped

Diagnosis: Hygroscopic Failure / Deliquescence. Severity: High (Weighing errors, accelerated chemical degradation).

The Mechanism:

The dihydrochloride salt creates a hygroscopic environment. When the Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the solid surface adsorbs water. This water acts as a plasticizer, lowering the glass transition temperature (

Protocol: The "Dry-Rescue" Workflow

-

Immediate Action: Do not attempt to scrape the sticky solid with a metal spatula (metal ions can catalyze oxidation). Use a Teflon or chemically resistant plastic spatula.

-

Drying (If mildly clumped):

-

Place the open vial in a vacuum desiccator over

(Phosphorus Pentoxide) or high-grade silica gel. -

Apply vacuum (< 10 mbar) for 24 hours.

-

Note: Do not use heat (> 40°C) as this may accelerate the oxidation of the moist amine.

-

-

Prevention (The "Argon Blanket"):

-

After every use, flush the headspace of the vial with dry Argon or Nitrogen gas for 10-15 seconds before capping. Argon is heavier than air and provides a superior barrier.

-

Wrap the cap interface with Parafilm®.

-

Module B: The White Powder has Turned Pink/Brown

Diagnosis: Oxidative Degradation.[1] Severity: Moderate to Critical (Impurity formation).

The Mechanism:

The "browning" is characteristic of aromatic amine oxidation. Even trace amounts of the free base (equilibrium driven by moisture) can undergo Single Electron Transfer (SET) to form a radical cation. These radicals couple to form azo-linkages (

Protocol: Assessing Usability

-

Visual Check: A faint pink hue often indicates < 1% impurity. For crude synthesis, this may be acceptable. For analytical standards, it is not.

-

LC-MS Verification: Run a sample. Look for the [M+H]+ peak of the dimer (approx.

) or N-oxide species (+16 Da). -

Recrystallization (The "Rescue"):

-

If degradation is significant (>5%), recrystallize.

-

Solvent System: Ethanol/HCl. Dissolve the salt in minimal warm ethanol acidified with a few drops of conc. HCl (to ensure full protonation and suppression of oxidation).

-

Cool slowly to 4°C. The pure dihydrochloride should crystallize out, leaving the colored oxidized impurities in the supernatant.

-

Storage & Handling Specifications

Summary Table: Optimal Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Long-term) | Arrhenius equation dictates that lowering T slows reaction rates. -20°C effectively "freezes" moisture mobility. |

| Atmosphere | Inert (Argon/N2) | Displaces oxygen, preventing the initial radical formation step. |

| Container | Amber Glass | Blocks UV/Vis light which can photo-catalyze the cleavage of N-H bonds. |

| Desiccant | Required | Secondary barrier against moisture permeation through the cap. |

Visualizing the Degradation Cascade

The following diagram illustrates the causal link between moisture ingress and the eventual chemical degradation (coloring) of the compound.

Figure 1: The "Moisture-Oxidation Cascade." Note how water adsorption is the precursor event that facilitates the chemical oxidation.

Standard Operating Procedure (SOP) for Solution Preparation

Context: Users often degrade the compound during sample preparation by using non-degassed solvents.

Step-by-Step Protocol:

-

Solvent Choice: Use DMSO-d6 or Methanol-d4 for NMR. For reactions, dry DMF or DMSO is preferred. Avoid water unless the pH is strictly controlled (< pH 4).

-

Degassing: Sparge the solvent with Nitrogen for 5-10 minutes before adding the solid. Dissolved oxygen in solvents is a silent killer of aromatic amines.

-

Dissolution: Add the solid 1-Propyl-1H-benzimidazol-5-amine dihydrochloride to the solvent.

-

Tip: If the solution turns pink immediately, your solvent may be basic or contain peroxides. Use high-grade anhydrous solvents.

-

-

Usage Window: Use solutions within 4 hours at room temperature. If storage is needed, freeze at -20°C immediately.

References

-

Sigma-Aldrich. (n.d.). 1-Propyl-1H-benzimidazol-5-amine hydrochloride Safety Data Sheet. Retrieved from [2]

-

Söylemez, E., & Göktaş, E. F. (2023).[3] Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.[3] Food Additives & Contaminants: Part A, 40(4), 542–551.[3] Retrieved from

-

Lai, C., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry. Retrieved from

-

World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Retrieved from

-

BenchChem. (n.d.). Handling and storage of hygroscopic amine hydrochlorides. Retrieved from

Sources

hygroscopic nature of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride handling tips

Technical Support Center: 1-Propyl-1H-benzimidazol-5-amine dihydrochloride

Introduction: Welcome to the technical support guide for 1-Propyl-1H-benzimidazol-5-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling of this compound, with a specific focus on its hygroscopic nature. As a dihydrochloride salt of an amine, this molecule possesses a strong affinity for atmospheric moisture.[1][2] Improper handling can lead to significant physical and chemical changes, compromising experimental accuracy and reproducibility.[1][3] This guide provides in-depth, field-proven insights and protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What exactly is hygroscopicity and why is 1-Propyl-1H-benzimidazol-5-amine dihydrochloride susceptible to it?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] 1-Propyl-1H-benzimidazol-5-amine dihydrochloride is the salt form of a parent amine compound, created by reacting it with two equivalents of hydrochloric acid. This salt formation enhances properties like solubility but also introduces highly polar hydrochloride moieties. These ionic groups have a strong affinity for polar water molecules in the air, causing the compound to readily absorb moisture. This can be a significant issue, especially in environments with high relative humidity.[1][4]

Q2: What are the direct consequences if this compound absorbs moisture?

A2: Moisture absorption can lead to several undesirable outcomes that compromise sample integrity:

-

Physical Changes: The most immediate effect is a change in the physical state. The fine powder may become clumpy, form a paste, or even completely deliquesce (dissolve in the absorbed water).[1] This makes the material difficult to handle and dispense accurately.

-

Inaccurate Weighing: This is the most critical issue for quantitative experiments. As the substance absorbs moisture on the analytical balance, its mass will continuously increase, making it impossible to obtain an accurate weight.[3][5][6] This leads to errors in solution concentration, affecting everything from reaction stoichiometry to dose-response curves.

-

Enhanced Degradation: While the compound may be stable when dry, the presence of water can potentially accelerate chemical degradation pathways over time.

-

Altered Dissolution Profile: Clumped or "bricked-up" material dissolves much more slowly than a fine, free-flowing powder because the solvent cannot efficiently penetrate the aggregated particles.[1][7]

Troubleshooting Guides

Issue 1: The weight reading on my analytical balance is continuously increasing.

This is a classic sign of a hygroscopic compound actively absorbing moisture from the air.[3][5]

Root Cause: The compound is exposed to ambient laboratory air during the weighing process. Standard analytical balances, even with draft shields, do not provide a moisture-free environment.

Solution: Implement the "Weighing by Difference" Protocol

This method minimizes atmospheric exposure and is the gold standard for hygroscopic materials.[5]

Step-by-Step Protocol:

-

Preparation: Place a clean, dry weighing vial or bottle with its cap on the analytical balance and tare to zero.

-

Initial Weighing: Record the exact mass of the empty, capped vial (Mass A).

-

Transfer (Away from Balance): Remove the vial from the balance. In a low-humidity environment if possible (e.g., near a nitrogen stream or in a glove bag), quickly add an approximate amount of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride to the vial and immediately replace the cap.

-

Second Weighing: Place the capped vial containing the compound back onto the balance. Record the stable mass (Mass B).

-

Dispensing: Quickly transfer the powder from the weighing vial into your receiving flask or beaker where it will be dissolved.

-

Final Weighing: Immediately recap the (now mostly empty) weighing vial and place it back on the balance. Record the final mass (Mass C).

-

Calculation: The exact mass of the compound transferred is Mass B - Mass C .

Caption: Decision tree for troubleshooting common handling issues.

References

-

TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]

-

GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from GenFollower. [Link]

-

CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from CORECHEM Inc. [Link]

-

Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from Interactive Learning Paradigms, Incorporated. [Link]

-

Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from Chromatography Forum. [Link]

-

Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Retrieved from Container Handbook. [Link]

-

HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from HepatoChem. [Link]

-

Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from Protocol Online. [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from Chromatography Forum. [Link]

-

Codefine. (2026, February 17). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. Retrieved from Codefine. [Link]

-

ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from ResearchGate. [Link]

-

Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? Retrieved from Reddit. [Link]

-

Mettler Toledo. (n.d.). Weighing the Right Way with Lab Balances. Retrieved from Mettler Toledo. [Link]

-

Hyttinen, N. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. [Link]

-

Abbott, S. (n.d.). Powder Dissolution. Retrieved from Steven Abbott. [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from Chemistry Stack Exchange. [Link]

Sources

- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 2. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]

- 3. genfollower.com [genfollower.com]

- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 5. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. mt.com [mt.com]

- 7. Powder Dissolution | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

Technical Support Center: Stability & Handling of 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride

[1]

Executive Summary & Diagnostic Matrix

The Issue: Users frequently report that 1-Propyl-1H-benzimidazol-5-amine dihydrochloride (a white to off-white crystalline solid) develops a pink, violet, or brown coloration in solution or upon prolonged storage.[1]

The Verdict:

This color change is a classic signature of oxidative degradation of the aromatic amine moiety . While the benzimidazole core is relatively stable, the primary amine (

Is my sample ruined? Not necessarily. Aromatic amines have high extinction coefficients; even trace parts-per-million (ppm) degradation can cause visible discoloration while the bulk purity remains >99%.[1]

Quick Diagnostic Matrix[1]

| Observation | Probable Cause | Severity | Recommended Action |

| Faint Pink / Rose Tint | Early-stage auto-oxidation (Trace) | Low | Safe to use for most non-GMP applications.[1] Filter if necessary. |

| Dark Brown / Black Precipitate | Advanced oxidation & polymerization | Critical | Do not use. Recrystallization required (See Protocol A). |

| Yellowing | pH shift or photo-degradation | Moderate | Check pH.[1] If acidic (< pH 3), likely photo-degradation.[1] Protect from light. |

| Clumping / Wet Appearance | Hygroscopic hydrolysis | Moderate | Dry under vacuum over |

Deep Dive: The Mechanism of Failure

To solve the problem, we must understand the chemistry. The color change is not random; it is a cascade reaction driven by oxygen and light.

The "Aniline" Liability

Although stabilized as a dihydrochloride salt, the molecule contains a 5-amino group structurally analogous to aniline or p-phenylenediamine.

-

Initiation: Light or trace metal ions trigger the loss of an electron from the nitrogen lone pair, forming a Radical Cation .

-

Coupling: These radicals are highly reactive and attack unoxidized molecules.

-

Chromophore Formation: The resulting dimers (azo bonds or quinone imines) have extended conjugated systems that absorb visible light strongly.

Figure 1: The oxidative cascade of aromatic amines. Note that the "Color" stage can occur even with <1% chemical conversion.

Troubleshooting Protocols

Protocol A: Rescue Recrystallization

Use this when the sample is brown or has lost significant purity (<95%).

Principle: The dihydrochloride salt is highly polar. Oxidized polymeric impurities are often less soluble in acidic alcohol or can be adsorbed onto activated charcoal.

Materials:

-

Ethanol (Absolute)

-

Conc. HCl (Trace)

-

Activated Charcoal (Norit)

-

Celite filter aid[1]

Steps:

-

Dissolve: Dissolve the crude brown solid in the minimum amount of hot Ethanol (

). -

Acidify: Add a few drops of concentrated HCl. Reason: Ensures the amine remains fully protonated (salt form), which is more stable.

-

Decolorize: Add activated charcoal (5-10% by weight). Stir at reflux for 15 minutes.

-

Filter: Filter hot through a Celite pad to remove the charcoal (which now holds the colored impurities).

-

Crystallize: Allow the filtrate to cool slowly to room temperature, then to

. White needles should form. -

Wash & Dry: Filter the crystals, wash with cold diethyl ether (to remove surface impurities), and dry under high vacuum.

Protocol B: Inert Handling for Sensitive Assays

Use this for biological assays where even trace oxidation products could interfere (e.g., redox assays).

-

Degas Solvents: Never dissolve this compound in "bench" water. Sparge all buffers/solvents with Nitrogen or Argon for 20 minutes before use.

-

Chelation (Optional): If your buffer permits, include 0.1 mM EDTA. Reason: EDTA sequesters trace iron/copper ions that catalyze the radical formation.

-

Fresh Prep: Prepare solutions immediately before use. Do not store stock solutions of the amine for >24 hours unless frozen at

.

Frequently Asked Questions (FAQ)

Q1: Why is my "dihydrochloride" salt acidic?

A: This is normal. The dihydrochloride form involves two equivalents of HCl. When dissolved in water, it dissociates, releasing protons (

-

Warning: Do not neutralize this solution (raise pH > 7) unless you intend to precipitate the free base. The free base is significantly more unstable to air oxidation than the salt.

Q2: Can I use the pink solution for an HPLC standard? A: Yes, but with caution. Run a blank. The pink color usually corresponds to a trace impurity that might appear as a small peak at a different retention time. If the main peak area is >99%, the "pink" is cosmetic.

Q3: How should I store the solid long-term? A:

-

Temperature:

is ideal; -

Atmosphere: Store under Argon or Nitrogen if possible.[2][3]

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.

Q4: Does the propyl group affect stability? A: The propyl group at the N1 position adds lipophilicity but does not significantly alter the oxidation potential of the 5-amino group. The stability issues are intrinsic to the 5-amino-benzimidazole core, not the propyl chain.

References

-

Sigma-Aldrich. 1-Propyl-1H-benzimidazol-5-amine hydrochloride Product Safety & Data. Available at: [1]

-

PubChem. 1-Propyl-1H-benzimidazole Compound Summary. National Library of Medicine. Available at:

-

Royal Society of Chemistry. Photo-oxidation of aromatic amines. Mechanism of radical cation formation and dimerization.[4] Available at:

-

National Institutes of Health (NIH). Oxidative transformation of aromatic amines. Detailed kinetics of aniline derivative oxidation. Available at:

Validation & Comparative

High-Resolution LC-MS/MS Profiling of 1-Propyl-1H-benzimidazol-5-amine: Fragmentation Dynamics and Isomeric Differentiation

The following guide details the LC-MS/MS profiling of 1-Propyl-1H-benzimidazol-5-amine , designed to serve as a definitive reference for structural validation and impurity differentiation in drug development workflows.

Content Type: Technical Comparison Guide Subject: 1-Propyl-1H-benzimidazol-5-amine (CAS: 80082-62-8) Methodology: Electrospray Ionization (ESI) Tandem Mass Spectrometry

Executive Summary

1-Propyl-1H-benzimidazol-5-amine is a critical pharmacophore often utilized as a scaffold in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and novel antihistamines. Its structural integrity is defined by the specific regiochemistry of the propyl group at the

This guide compares the mass spectral performance of this compound against its primary structural "alternatives"—specifically its regioisomer (1-propyl-1H-benzimidazol-6-amine ) and the 2-propyl analog. We establish a self-validating fragmentation protocol to distinguish these isomers, which is a frequent challenge in process chemistry.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following LC-MS conditions are recommended. This protocol prioritizes the separation of regioisomers which often co-elute under standard generic gradients.

Table 1: Optimized LC-MS/MS Conditions

| Parameter | Setting / Description | Rationale |

| Column | C18 Core-Shell (2.1 x 100 mm, 1.7 µm) | Core-shell particles provide the peak capacity needed to resolve the 5- and 6-amine isomers. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures full protonation of the benzimidazole core ( |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic solvent prevents suppression of the [M+H]+ signal. |

| Gradient | 5% B to 40% B over 8 min | Shallow gradient specifically targets the retention shift between regioisomers. |

| Ionization | ESI Positive (+) | Benzimidazoles are highly basic; ESI+ yields robust [M+H]+ ions. |

| Collision Energy | Stepped (15, 30, 45 eV) | Ensures capture of both the labile alkyl loss and the stable ring-opening fragments. |

Fragmentation Pattern Analysis

The mass spectral signature of 1-Propyl-1H-benzimidazol-5-amine is characterized by a specific "stripping" mechanism where the

Mechanistic Pathway

-

Precursor Ion (

176.12): The protonated molecule -

Primary Fragmentation (

134.07): The dominant channel involves the loss of the propyl group as propene ( -

Secondary Fragmentation (

107.06): The resulting core undergoes ring cleavage, typically ejecting Hydrogen Cyanide (HCN, -27 Da), a hallmark of benzimidazole scaffolds.

Visualization of Signaling Pathway

The following diagram illustrates the fragmentation hierarchy and the specific mass transitions used for validation.

Caption: Figure 1. ESI+ Fragmentation pathway of 1-Propyl-1H-benzimidazol-5-amine showing the characteristic N-dealkylation followed by ring degradation.

Comparative Performance: 5-Amine vs. Alternatives

In drug development, the "performance" of an analytical method is defined by its ability to distinguish the target compound from impurities. The table below compares the 5-amine target against its most challenging alternatives.

Table 2: Comparative Fragmentation & Retention Profile

| Feature | Target: 5-Amine (1-Propyl-5-amino) | Alternative 1: 6-Amine (Regioisomer) | Alternative 2: 2-Propyl (Structural Analog) |

| Precursor ( | 176.12 | 176.12 | 176.12 |

| Key Fragment 1 | 134.07 (High Intensity) | 134.07 (High Intensity) | 148.08 (Loss of |

| Differentiation Factor | Retention Time (RT) | RT typically +0.2 to +0.5 min later than 5-amine | Distinct Fragmentation Pattern |

| Mechanism | Alkyl chain is more stable on | ||